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Compound of Interest

Compound Name: Metoprolol Acid

Cat. No.: B1676518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Metoprolol Acid, a primary metabolite of the widely used beta-blocker, Metoprolol. This

document details the chemical synthesis process, including a step-by-step experimental

protocol, and outlines the analytical techniques used for its characterization, complete with

methodologies and quantitative data. The information presented herein is intended to support

research, development, and quality control activities related to Metoprolol and its metabolites.

Synthesis of Metoprolol Acid
Metoprolol Acid, chemically known as 4-(2-hydroxy-3-(isopropylamino)propoxy)phenylacetic

acid, is synthesized through a multi-step process commencing from methyl 4-

hydroxyphenylacetate. The synthesis route involves the formation of a phenoxide, followed by

an etherification reaction with epichlorohydrin to yield an epoxide intermediate. This

intermediate is then subjected to a ring-opening reaction with isopropylamine. The final step

involves the hydrolysis of the methyl ester to produce Metoprolol Acid.[1]

A detailed experimental protocol for the synthesis of Metoprolol Acid is provided below.

Experimental Protocol for the Synthesis of Metoprolol
Acid
Step 1: Synthesis of Methyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate
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To a solution of methyl 4-hydroxyphenylacetate (1 equivalent) in a suitable solvent such as

ethanol, add sodium hydroxide (1.1 equivalents) and stir the mixture at room temperature for

30 minutes to form the sodium phenoxide.[2]

Add epichlorohydrin (1.2 equivalents) to the reaction mixture.

Heat the mixture to reflux (approximately 60-80°C) and maintain for 4-10 hours, monitoring

the reaction progress by thin-layer chromatography (TLC).[2]

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with

brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude

epoxide, methyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate.

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Methyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate

Dissolve the purified epoxide from Step 1 (1 equivalent) in a suitable solvent such as

isopropyl alcohol.

Add isopropylamine (2-3 equivalents) to the solution.

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-10 hours,

monitoring by TLC.[2]

After the reaction is complete, cool the mixture and remove the excess isopropylamine and

solvent by rotary evaporation.

The resulting crude product, methyl 2-(4-(2-hydroxy-3-

(isopropylamino)propoxy)phenyl)acetate, can be used in the next step without further

purification or can be purified by column chromatography.

Step 3: Synthesis of Metoprolol Acid (Hydrolysis)

Dissolve the methyl ester from Step 2 (1 equivalent) in a mixture of methanol and water.
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Add an excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

Stir the mixture at room temperature or gently heat to facilitate the hydrolysis of the ester.

The reaction is typically monitored by TLC until the starting material is consumed.

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric

acid) to a pH of approximately 6-7.

The precipitated Metoprolol Acid is collected by filtration.

The crude product can be purified by recrystallization from a suitable solvent system, such

as methanol or ethanol-water, to yield pure Metoprolol Acid.[3]

Synthesis Pathway of Metoprolol Acid

Step 1: Epoxidation
Step 2: Amination Step 3: Hydrolysis

Methyl 4-hydroxyphenylacetate Methyl 2-(4-(oxiran-2-ylmethoxy)phenyl)acetate

1. NaOH, Ethanol
2. Epichlorohydrin, Reflux

Methyl 2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetate
Isopropylamine, Reflux

Metoprolol Acid
NaOH, H2O/Methanol

Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of Metoprolol Acid.

Characterization of Metoprolol Acid
The structural confirmation and purity assessment of synthesized Metoprolol Acid are

conducted using various analytical techniques, including spectroscopic and chromatographic

methods.

Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for the structural elucidation of Metoprolol Acid. Both ¹H

and ¹³C NMR spectra provide detailed information about the chemical environment of the

protons and carbons in the molecule.

Experimental Protocol for NMR Spectroscopy:

Dissolve approximately 5-10 mg of Metoprolol Acid in a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g.,

400 or 500 MHz for ¹H).

Process the acquired data, including Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for Metoprolol Acid
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Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)

Isopropyl -CH(CH₃)₂ ~1.1-1.3 (d, 6H) ~22-23

Isopropyl -CH(CH₃)₂ ~2.8-3.0 (sept, 1H) ~48-50

-CH₂-N- ~2.6-2.8 (m, 2H) ~50-52

-CH(OH)- ~3.9-4.1 (m, 1H) ~68-70

Ar-O-CH₂- ~3.9-4.1 (m, 2H) ~70-72

Ar-CH₂-COOH ~3.5 (s, 2H) ~40-42

Aromatic C-H ~6.8-6.9 (d, 2H) ~114-115

Aromatic C-H ~7.1-7.2 (d, 2H) ~130-131

Aromatic C-O - ~157-158

Aromatic C-CH₂ - ~128-130

-COOH ~12-13 (br s, 1H) ~173-175

Note: The chemical shifts are approximate and can vary depending on the solvent and other

experimental conditions.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

Metoprolol Acid, further confirming its identity.

Experimental Protocol for Mass Spectrometry:

Prepare a dilute solution of Metoprolol Acid in a suitable solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer, typically using an electrospray ionization

(ESI) source in positive ion mode.

Acquire the full scan mass spectrum to determine the protonated molecular ion [M+H]⁺.
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Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation

pattern.

Table 2: Expected Mass Spectrometry Data for Metoprolol Acid

m/z Proposed Fragment Description

268.15 [M+H]⁺ Protonated molecular ion

250.14 [M+H - H₂O]⁺ Loss of water

191.11 [M+H - C₃H₇N - H₂O]⁺
Loss of isopropylamine and

water

151.07 [C₈H₇O₃]⁺ Cleavage of the ether linkage

116.11 [C₆H₁₄NO]⁺
Isopropylamino-propanol

fragment

Chromatographic Characterization
2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of Metoprolol Acid and for its

quantification. A reversed-phase HPLC method is commonly used.

Experimental Protocol for HPLC Analysis:

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of

acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH

adjusted to 3.0 with phosphoric acid). The ratio can be optimized, for instance, 30:70 (v/v)

acetonitrile:buffer.[4]

Standard Solution Preparation: Prepare a stock solution of Metoprolol Acid reference

standard in the mobile phase. Prepare a series of working standard solutions by diluting the

stock solution.

Sample Solution Preparation: Accurately weigh and dissolve the synthesized Metoprolol
Acid in the mobile phase to a known concentration.
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Chromatographic Conditions:

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

Flow Rate: 1.0 mL/min.

Injection Volume: 20 µL.

Detection: UV detector at a wavelength of 225 nm.[4]

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Analysis: Inject the standard and sample solutions into the HPLC system and record the

chromatograms.

Table 3: Typical HPLC Method Parameters and Performance Data

Parameter Value

Column C18 (4.6 x 250 mm, 5 µm)

Mobile Phase Acetonitrile:0.05 M KH₂PO₄ (pH 3.0) (30:70)

Flow Rate 1.0 mL/min

Detection Wavelength 225 nm

Retention Time ~4-6 min (can vary)

Linearity Range 5-25 µg/mL

Correlation Coefficient (r²) > 0.999

Workflow for Characterization of Metoprolol Acid
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Caption: General workflow for the characterization of Metoprolol Acid.

Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization

of Metoprolol Acid. The outlined synthetic protocol offers a reliable method for obtaining this

key metabolite, while the characterization techniques described, including NMR, MS, and

HPLC, are essential for confirming its identity and purity. The data and methodologies

presented are intended to be a valuable resource for professionals in the fields of

pharmaceutical research, drug development, and analytical chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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